1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone
Overview
Description
1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone is a natural product found in Streptomyces with data available.
Scientific Research Applications
UV Radiation Influence on Anthralin
- A study by Nguyen et al. (2019) investigated anthralin, a derivative of anthracenone, focusing on its UV absorption using synchrotron radiation linear dichroism spectroscopy. This research is crucial for understanding how UV radiation affects the drug's efficacy, especially in dermatological applications.
Antipsoriatic Properties
- A series of sulfur-linked anthracenones, similar to anthralin, were synthesized and evaluated for their potential in treating psoriasis. Müller, Huang, and Wiegrebe (1996) reported that these compounds showed promising results in inhibiting keratinocyte growth and specific enzyme activities, making them significant in dermatological research (Müller, Huang, & Wiegrebe, 1996).
Synthesis and Characterization
- Prinz, Burgemeister, Wiegrebe, and Müller (1996) revised the synthesis methods of various anthracenone derivatives, providing insights into their structural characteristics and potential reactivity (Prinz et al., 1996).
Transannular Ring Closure
- Gao, Cao, Xu, and Meier (2006) studied the transannular ring closure of anthracenol derivatives, highlighting a method to create pentacyclic systems, which could be significant in developing new chemical entities (Gao et al., 2006).
Biological Activity and Redox Properties
- Müller, Prinz, and their colleagues conducted several studies focusing on the biological activity and redox properties of anthracenone derivatives. These studies provide insights into their potential therapeutic applications, especially in dermatology and possibly in other fields where their redox properties could be beneficial (Müller & Prinz, 1997; Müller & Breu, 1999).
Novel Derivatives and Antimicrotubule Agents
- Prinz, Ishii, Hirano, and colleagues (2003) synthesized novel 10-benzylidene-9(10H)-anthracenones and evaluated their antiproliferative activity, highlighting their potential as antimicrotubule agents (Prinz et al., 2003).
properties
IUPAC Name |
1,6,10-trihydroxy-2,8,10-trimethylanthracen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-8-4-5-11-14(15(8)19)16(20)13-9(2)6-10(18)7-12(13)17(11,3)21/h4-7,18-19,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHDHXYPWSJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C3=C(C2=O)C(=CC(=C3)O)C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934936 | |
Record name | 1,6,10-Trihydroxy-2,8,10-trimethylanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,10-Trihydroxy-2,8,10-trimethyl-9(10H)-anthracenone | |
CAS RN |
154163-89-0 | |
Record name | WS 9761 A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154163890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,10-Trihydroxy-2,8,10-trimethylanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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